molecular formula C6H7BrN2O3 B2878160 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1784095-49-3

5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2878160
CAS RN: 1784095-49-3
M. Wt: 235.037
InChI Key: HLVITVHVNZZHDO-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole compound can vary greatly depending on its structure. For example, the compound “Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate” has a molecular weight of 219.04 .

Scientific Research Applications

Synthetic Chemistry Applications

Research on brominated pyrazole derivatives, such as "5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid," focuses on their utility as precursors in the synthesis of complex organic compounds. For example, Martins et al. (2013) explored brominated trihalomethylenones as versatile precursors to various 3-substituted pyrazoles, demonstrating the compound's role in synthesizing ethoxymethyl, formyl, azidomethyl, triazolyl, and aminomethyl derivatives through cyclocondensation and nucleophilic substitution reactions (Martins et al., 2013).

Material Science and Optical Properties

In the realm of materials science, the synthesis and characterization of pyrazole derivatives reveal their potential in nonlinear optical (NLO) applications. Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, examining their optical nonlinearity and identifying compounds with significant NLO properties, highlighting the potential of pyrazole derivatives in optical limiting applications (Chandrakantha et al., 2013).

Safety and Hazards

The safety and hazards associated with a specific pyrazole compound can also vary. For instance, the compound “5-Bromo-1-methyl-1H-pyrazole” is classified as a combustible solid .

properties

IUPAC Name

5-bromo-3-methoxy-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3/c1-9-4(7)3(6(10)11)5(8-9)12-2/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVITVHVNZZHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)OC)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1784095-49-3
Record name 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
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